Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, serves as a crucial scaffold in modern chemical sciences. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. The piperazine ring's conformational flexibility and its ability to be substituted at its nitrogen atoms allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity. chemicalbook.com This adaptability makes piperazine derivatives prevalent in drug discovery, where they are often used to optimize pharmacokinetic profiles and to position pharmacophoric groups for effective interaction with biological targets. chemicalbook.com Their applications span a wide range of therapeutic areas, including their use as antihistamines, antipsychotics, and anti-cancer agents. nepjol.inforesearchgate.net
The Significance of Dinitrophenyl Moieties in Organic and Medicinal Chemistry
The 2,4-dinitrophenyl (DNP) group is a well-known functional moiety in organic chemistry, often utilized in derivatization reactions to identify aldehydes and ketones. rroij.com The strong electron-withdrawing nature of the two nitro groups on the phenyl ring makes the carbon atom to which a leaving group is attached highly susceptible to nucleophilic aromatic substitution. This reactivity is fundamental in the synthesis of various DNP-substituted compounds. rroij.com In medicinal chemistry, the DNP moiety has been investigated for its biological activities. For instance, 2,4-dinitrophenol (B41442) itself is known to be an uncoupler of oxidative phosphorylation. google.com The incorporation of the DNP group into other molecules can significantly alter their electronic and biological properties. sigmaaldrich.com
Rationale and Scope of Research on 1-(2,4-Dinitrophenyl)-2-methylpiperazine
The compound this compound combines the structural features of both a piperazine derivative and a dinitrophenyl moiety. The rationale for its study lies in the potential synergistic or novel properties arising from this combination. The methyl group at the 2-position of the piperazine ring introduces chirality and steric bulk, which can influence its binding to biological targets and its metabolic stability. Research into this specific molecule would aim to elucidate its unique chemical and physical properties, explore its reactivity, and investigate its potential applications, likely in areas where similar piperazine and dinitrophenyl compounds have shown promise. The scope of such research would encompass its synthesis, structural characterization, and evaluation of its biological or material properties.
Historical Context of Related Dinitrophenyl-Substituted Heterocycles
The study of dinitrophenyl-substituted heterocycles has a long history, initially driven by the need for analytical reagents. The reaction of 2,4-dinitrofluorobenzene (Sanger's reagent) with the N-terminal amino acids of peptides was a landmark in protein chemistry. This foundational work paved the way for the exploration of other dinitrophenyl-substituted amines and heterocycles. In the mid-20th century, research expanded to investigate the biological activities of these compounds, with some showing antimicrobial or other pharmacological effects. sigmaaldrich.com The synthesis and reactivity of compounds like 1-(2,4-dinitrophenyl)piperidine (B1330131) and other related structures have been documented, providing a basis for understanding the chemical behavior of this compound. sigmaaldrich.com
Structure
2D Structure
Chemical Structure Depiction
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
1-(2,4-dinitrophenyl)-2-methylpiperazine
Source
Details
Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
A probable synthetic route to 1-(2,4-dinitrophenyl)-2-methylpiperazine involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with 2-methylpiperazine (B152721). This reaction is analogous to the synthesis of similar dinitrophenyl-piperazine and -piperidine derivatives. chemicalbook.comsigmaaldrich.com The lone pair of electrons on one of the nitrogen atoms of 2-methylpiperazine attacks the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene, leading to the displacement of the chloride ion.
The reaction would likely be carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid formed as a byproduct. Purification of the final product could be achieved through techniques such as column chromatography or recrystallization.
Characterization of the synthesized this compound would involve a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the dinitrophenyl ring, as well as signals for the protons of the methyl and piperazine (B1678402) ring systems.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the piperazine ring (if unreacted), C-H bonds, aromatic C=C bonds, and the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups.
Chemical and Physical Properties
Interactive Data Table: Predicted Physicochemical Properties
Property
Predicted Value/Information
Basis of Prediction
Molecular Formula
C₁₁H₁₄N₄O₄
Based on chemical structure
Molecular Weight
266.26 g/mol
Calculated from the molecular formula
Appearance
Likely a yellow or orange crystalline solid
Based on the chromophoric dinitrophenyl group and properties of similar compounds rroij.com
Solubility
Expected to be soluble in many organic solvents and aqueous acidic solutions
General solubility of similar organic compounds and the basic nature of the piperazine (B1678402) ring
Melting Point
Not determined experimentally; likely a defined melting point characteristic of a pure crystalline solid
General property of pure organic compounds
Applications in Research
Given the absence of specific studies on 1-(2,4-dinitrophenyl)-2-methylpiperazine, its research applications remain speculative. However, based on the known activities of its constituent moieties, several potential areas of investigation can be proposed:
Medicinal Chemistry: As many piperazine (B1678402) derivatives exhibit a wide range of biological activities, this compound could be screened for its potential as an antimicrobial, anticancer, or CNS-active agent. nepjol.inforesearchgate.net The dinitrophenyl group might confer specific cytotoxic or enzymatic inhibitory properties.
Chemical Probes: The dinitrophenyl group is a known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property could be exploited to develop chemical probes for immunological studies.
Material Science: The presence of nitro groups suggests potential applications in the field of energetic materials or as a component in charge-transfer complexes. nepjol.info
Comparative Analysis with Related Compounds
Chemical Reactivity and Transformative Processes of the Compound
The chemical behavior of this compound is dominated by the electrophilic character of the dinitrophenyl ring.
The dinitrophenyl ring in the target compound remains highly activated towards further nucleophilic aromatic substitution. ccsenet.orgresearchgate.net The strong electron-withdrawing effect of the two nitro groups can facilitate the displacement of one of the substituents on the aromatic ring by a strong nucleophile.
Depending on the reaction conditions and the nucleophile used, two main pathways are possible. A very strong nucleophile could potentially attack one of the carbons bearing a nitro group, leading to the displacement of the nitro group (as a nitrite (B80452) ion). This is more likely to occur at the para-position. Alternatively, under certain conditions, it might be possible to displace the entire 2-methylpiperazine (B152721) group if it can act as a leaving group. The outcome of such reactions is highly dependent on factors like the nature of the solvent, the nucleophile's strength, and the relative stability of the leaving groups. ccsenet.orgrsc.org The mechanism again proceeds through a Meisenheimer-type intermediate. researchgate.net
Transformations of the Piperazine Nitrogen Atoms (e.g., Alkylation, Acylation)
The piperazine moiety of this compound contains a secondary amine, which is a prime site for functionalization through alkylation and acylation reactions. These reactions are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships. nih.govnih.gov
Alkylation: The secondary amine of the piperazine ring can be alkylated using various alkylating agents. A common challenge in the alkylation of piperazine derivatives is controlling the degree of substitution to achieve mono-alkylation rather than di-alkylation. To favor mono-alkylation on the unsubstituted nitrogen of this compound, a large excess of the piperazine derivative can be used in relation to the alkylating agent. researchgate.net Alternatively, protecting the secondary amine, for instance with a Boc group, allows for controlled alkylation, followed by deprotection. researchgate.net Reductive amination represents another powerful method for introducing alkyl groups. mdpi.comnih.gov This involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent.
Acylation: Acylation of the secondary amine is another important transformation, leading to the formation of amides. This reaction is typically carried out using acyl chlorides or anhydrides. Enantioselective acylation has been explored for desymmetrizing centrosymmetric piperazines, a technique that could be conceptually applied to derivatives like this compound to generate chiral molecules with high enantiomeric excess. nih.gov The choice of solvent and acylating agent can significantly influence the yield and selectivity of these reactions. nih.govnih.gov
Below is a table summarizing common reagents and methods for these transformations, based on general knowledge of piperazine chemistry.
The two nitro groups on the phenyl ring are powerful electron-withdrawing groups. Their presence is the single most important factor governing the reactivity of the aromatic ring. These groups significantly decrease the electron density of the benzene (B151609) ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). soton.ac.uk The strong electron withdrawal activates the positions ortho and para to the nitro groups for attack by nucleophiles. soton.ac.ukwikipedia.org This enhanced reactivity is a cornerstone of the chemistry of dinitrophenyl compounds.
The fluorine atom in the related compound, 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine, is noted to be highly activated towards substitution due to the presence of the nitro groups, highlighting their profound electronic influence. chemimpex.com This principle is directly applicable to other potential leaving groups on the dinitrophenyl ring of similar compounds.
Mechanistic Studies of Reactions Involving Dinitrophenyl Piperazines
The study of reaction mechanisms provides a deeper understanding of how chemical transformations occur, including the identification of transient intermediates and the factors that influence reaction rates.
Elucidation of Reaction Intermediates (e.g., Meisenheimer Complexes)
A key feature of nucleophilic aromatic substitution on electron-deficient rings, such as the 2,4-dinitrophenyl group, is the formation of a Meisenheimer complex. wikipedia.org This complex is a relatively stable, negatively charged intermediate formed by the addition of a nucleophile to the aromatic ring. wikipedia.orgresearchgate.net The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro groups, which accounts for the stability of the intermediate. wikipedia.org
For a reaction involving a dinitrophenyl piperazine, a nucleophile would attack an activated carbon on the dinitrophenyl ring, leading to the formation of a Meisenheimer complex as a discrete intermediate in a stepwise reaction mechanism. nih.gov While these complexes are reactive intermediates, stable and isolable Meisenheimer salts are also known. wikipedia.org Recent studies, however, suggest that some SNAr reactions may proceed through a concerted pathway where the Meisenheimer complex represents a transition state rather than a true intermediate, depending on the specific reactants and conditions. nih.govresearchgate.net
Kinetic Analysis of Reaction Pathways
Kinetic studies are essential for quantitatively describing reaction rates and elucidating mechanisms. In the context of SNAr reactions involving dinitrophenyl systems and amine nucleophiles like piperazine, kinetic analyses often reveal the rate-determining step of the reaction. researchgate.netnih.gov
For many SNAr reactions, the formation of the Meisenheimer complex is the rate-limiting step. nih.gov However, in some cases, particularly with certain leaving groups or under specific solvent conditions, the breakdown of the intermediate to form the final product can be rate-determining. rsc.org Kinetic studies on the reactions of various dinitrobenzene derivatives with amines have shown that the reaction rates are highly dependent on the nature of the amine and the solvent. researchgate.net For example, the reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) were found to be second-order in piperidine, indicating a more complex mechanism involving base catalysis in the deprotonation of the initial adduct. nih.gov
A hypothetical kinetic study on the reaction of a nucleophile with this compound would likely involve monitoring the change in concentration of reactants or products over time, often using spectrophotometry due to the colored nature of the dinitrophenyl compounds and their intermediates. researchgate.net
Table of Expected Kinetic Parameters in SNAr Reactions
(Based on analogous systems)
Parameter
Description
Typical Observation
Reference
Reaction Order
Dependence of rate on reactant concentration
Often first-order in electrophile and first or second-order in nucleophile (amine)
Solvent Effects and Catalysis in Chemical Transformations
The choice of solvent can dramatically influence the rate and mechanism of chemical reactions, particularly those involving charged intermediates like Meisenheimer complexes. soton.ac.ukrsc.orguchile.cl In SNAr reactions, polar aprotic solvents such as DMSO and DMF are often effective because they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. uchile.cl The ability of a solvent to act as a hydrogen-bond donor or acceptor can also play a crucial role. For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, solvents with hydrogen-bond donor properties can assist in the departure of the fluoride (B91410) leaving group. rsc.org Studies in binary solvent mixtures have revealed complex, non-linear effects on reaction rates, highlighting the intricate role of preferential solvation of the transition state. soton.ac.ukresearchgate.net
Catalysis can also be employed to enhance the rate of SNAr reactions. While many reactions of highly activated dinitrophenyl systems proceed without a catalyst, base catalysis is frequently observed in reactions with amine nucleophiles. rsc.org A second molecule of the amine can act as a base to deprotonate the zwitterionic intermediate, facilitating the reaction. nih.gov Additionally, metal-based catalysts and simple protic acids can activate substrates towards SNAr by withdrawing electron density from the aromatic ring through complexation or protonation. acsgcipr.org
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is employed to probe the molecular framework, functional groups, and electronic properties of the title compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of structurally related compounds such as 1-(2,4-dinitrophenyl)piperidine, 2-methylpiperazine chemicalbook.comchemicalbook.com, and other dinitrophenyl derivatives. mdpi.commdpi.comnih.gov
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the dinitrophenyl ring and the methylpiperazine moiety. The aromatic protons of the dinitrophenyl group are expected to appear as a complex pattern of doublets and a doublet of doublets in the downfield region, typically between 7.5 and 9.1 ppm, due to the strong electron-withdrawing effect of the two nitro groups. mdpi.commdpi.com The protons on the piperazine ring would likely exhibit a series of multiplets in the range of 2.5 to 4.0 ppm. mdpi.com The methyl group attached to the piperazine ring would present as a doublet in the upfield region, around 1.0 ppm. chemicalbook.com
The ¹³C NMR spectrum would provide complementary information. The carbons of the dinitrophenyl ring are expected to resonate in the aromatic region (115-150 ppm). The carbon atoms of the piperazine ring would appear in the aliphatic region, with the carbon bearing the methyl group being distinct from the others. chemicalbook.commdpi.com The methyl carbon itself would be found at a higher field.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by revealing their coupling relationships.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom/Group
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
H-3 (DNP ring)
~9.1 (d)
-
H-5 (DNP ring)
~8.3 (dd)
-
H-6 (DNP ring)
~7.9 (d)
-
Piperazine CH₂
2.5 - 4.0 (m)
40 - 60
Piperazine CH
2.5 - 4.0 (m)
50 - 65
Methyl CH₃
~1.0 (d)
~15-20
DNP C1
-
~145
DNP C2
-
~130
DNP C3
-
~122
DNP C4
-
~148
DNP C5
-
~118
DNP C6
-
~128
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Vibrational spectroscopy provides insight into the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups would appear as strong bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. scispace.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and methyl group would be seen in the 2800-3000 cm⁻¹ region. researchgate.netnist.govnist.gov The C-N stretching vibrations of the aromatic amine linkage and the piperazine ring are expected in the 1300-1200 cm⁻¹ range. scispace.com
Raman spectroscopy , being complementary to FT-IR, would also be useful for characterizing the molecule. The symmetric stretching of the nitro groups typically gives a very strong band in the Raman spectrum. chemicalbook.com
Interactive Data Table: Expected FT-IR Absorption Bands
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H Stretch
>3000
Medium
Aliphatic C-H Stretch
2800-3000
Medium-Strong
Asymmetric NO₂ Stretch
1530-1500
Strong
Symmetric NO₂ Stretch
1350-1330
Strong
C-N Stretch (Aromatic)
1300-1250
Medium
C-N Stretch (Aliphatic)
1250-1200
Medium
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound (C₁₁H₁₄N₄O₄), the molecular weight is 266.26 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 266.
The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of nitro groups. A characteristic fragmentation could be the loss of the methylpiperazine moiety or the dinitrophenyl group. researchgate.netmassbank.eu Analysis of the fragment ions would help to confirm the connectivity of the molecule. researchgate.netnist.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the strong absorption of the 2,4-dinitrophenyl chromophore. Typically, dinitrophenyl derivatives exhibit intense absorption bands in the UV region, corresponding to π→π* transitions of the aromatic system, and a less intense band in the visible region due to n→π* transitions involving the nitro groups and the nitrogen lone pair. researchgate.netnepjol.infoscirp.orgresearchgate.net For a similar compound, a peak was observed around 406 nm, which is attributed to π–π* transitions and intramolecular charge transfer. researchgate.netnepjol.info
Solid-State Structure and X-ray Crystallography
The definitive three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound allows for a variety of intermolecular interactions that govern its solid-state packing and behavior in solution. These interactions primarily include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The piperazine ring contains a secondary amine group (N-H) that can act as a hydrogen bond donor. The nitro groups of the dinitrophenyl ring are strong hydrogen bond acceptors. Consequently, intermolecular N-H···O hydrogen bonds are expected to be a prominent feature in the crystal lattice of this compound. In related structures, such as 1-methylpiperazinium 3,5-dinitrobenzoate, strong N-H···O hydrogen bonds are observed, which link the molecules into layers. nih.gov Similar interactions are also reported in other dinitrophenyl derivatives, where they play a crucial role in stabilizing the crystal structure. mdpi.comnih.gov
A summary of expected intermolecular interactions is provided in the table below.
Interaction Type
Donor/Acceptor Groups
Expected Geometry
Hydrogen Bonding
N-H (piperazine) as donor, O (nitro) as acceptor
Formation of layered or three-dimensional networks
π-π Stacking
2,4-Dinitrophenyl rings
Parallel or offset stacking with inter-ring distances of 3.3-3.9 Å
Conformational Analysis of the Piperazine Ring and Dinitrophenyl Moiety
Piperazine Ring Conformation: The piperazine ring is known to exist in several conformations, with the chair form being the most thermodynamically stable. nih.gov In numerous crystal structures of piperazine-containing compounds, the chair conformation is predominantly observed. nih.govnih.govnih.govnih.govresearchgate.net For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov In the case of this compound, the methyl group at the 2-position would likely adopt an equatorial position to minimize steric hindrance, while the bulkier dinitrophenyl group at the 1-position would also influence the ring's geometry. The chair conformation would be the expected ground-state geometry in solution and the solid state.
Molecular Fragment
Preferred Conformation
Key Influencing Factors
Piperazine Ring
Chair
Thermodynamic stability, minimization of steric hindrance from substituents
Dinitrophenyl Moiety
Largely planar with potential nitro group twisting
Steric interactions with the piperazine ring
Chiroptical Properties and Stereochemical Characterization
The presence of a stereocenter at the 2-position of the piperazine ring (due to the methyl group) means that this compound is a chiral molecule and can exist as a pair of enantiomers. This chirality gives rise to specific chiroptical properties.
Circular Dichroism (CD) Spectroscopy for Helical Conformations
Optical Rotation Measurements for Enantiomeric Purity
The chirality of this compound also means that its enantiomers will rotate the plane of polarized light. Optical rotation is a fundamental technique for characterizing chiral compounds and determining their enantiomeric purity. A racemic mixture of the compound would exhibit no optical rotation, while an enantiomerically pure sample would have a specific rotation value ([α]D). The sign of the rotation (+ or -) would distinguish the two enantiomers. While the specific rotation value for this compound has not been reported in the reviewed literature, this property is inherent to its chiral nature.
Property
Description
Significance for this compound
Circular Dichroism (CD)
Differential absorption of left and right circularly polarized light.
Would reveal information about the helical conformation and absolute configuration of the enantiomers.
Optical Rotation
Rotation of the plane of polarized light by a chiral substance.
Would confirm the chirality of the molecule and could be used to determine enantiomeric purity.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule.
Molecular Dynamics (MD) Simulations and Conformational Studies
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.
Simulation of Solvent Effects on Molecular BehaviorThe behavior of a molecule can change significantly in different solvents. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. This allows researchers to study how factors like solvent polarity affect the molecule's conformation, stability, and electronic properties, providing a more realistic model of its behavior in a solution.
While the specific data for this compound is not available, the methodologies described above represent the standard computational approaches that would be used to characterize it. Future research in this area would be necessary to generate the specific data points and detailed analyses required for a comprehensive understanding of this compound's theoretical profile.
In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand Design
In silico modeling plays a pivotal role in modern medicinal chemistry by elucidating the complex relationship between the chemical structure of a molecule and its biological activity. For this compound, these computational techniques can guide the design of new analogs with improved therapeutic profiles.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. elsevierpure.com This method is essential for understanding the potential biological targets of this compound and the specific interactions that govern its binding affinity. The process involves placing the ligand (this compound) into the binding site of a macromolecule and calculating the binding energy for different conformations.
The insights gained from docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site residues of the protein. For instance, the nitro groups of the 2,4-dinitrophenyl moiety are strong electron-withdrawing groups and can participate in electrostatic or dipole-dipole interactions. The piperazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor or donor, depending on its protonation state. The methyl group on the piperazine ring can contribute to hydrophobic interactions within the binding pocket.
While specific docking studies for this compound are not extensively reported in the public domain, the general principles can be illustrated by studies on similar heterocyclic compounds. For example, docking studies on various N-substituted derivatives have been used to identify potential inhibitors for targets like the COVID-19 main protease. nih.gov In such a hypothetical study for this compound, one would expect the dinitrophenyl group to anchor the molecule in a hydrophobic pocket, while the piperazine moiety could form crucial hydrogen bonds with polar residues in the active site. The results of such docking studies are typically presented in a table summarizing the binding affinities and interacting residues.
Table 1: Hypothetical Docking Study Results for this compound with a Kinase Target
Parameter
Value
Target Protein
Example Kinase (e.g., mTOR)
Docking Score (kcal/mol)
-8.5
Key Interacting Residues
Val802, Leu807, Asp934
Types of Interactions
Hydrogen bond with Asp934, Hydrophobic interactions with Val802 and Leu807
This table is for illustrative purposes to show how data from a docking study would be presented.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. derpharmachemica.com
For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors that quantify different aspects of their chemical structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 values). mdpi.com Studies on other piperazine derivatives have successfully used QSAR to identify key descriptors that influence their inhibitory activity. For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), electrophilicity index, and molar refractivity were significantly correlated with their biological activity. mdpi.com
A hypothetical QSAR model for this compound derivatives might look like the following equation:
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β are the coefficients determined from the regression analysis. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. mdpi.com
Table 2: Key Molecular Descriptors in a Hypothetical QSAR Study of this compound Analogs
Descriptor
Description
Potential Influence on Activity
LogP
Octanol-water partition coefficient
Hydrophobicity and cell membrane permeability
LUMO Energy
Energy of the Lowest Unoccupied Molecular Orbital
Electron-accepting capability, reactivity
Dipole Moment
Measure of the molecule's overall polarity
Interactions with polar residues in the binding site
Molecular Surface Area
Total surface area of the molecule
Steric fit within the binding pocket
This table illustrates the types of descriptors that would be considered in a QSAR study.
Computational methods are also employed to predict the chemical reactivity and stability of molecules like this compound. These predictions are often based on quantum mechanical calculations, such as Density Functional Theory (DFT).
One important aspect is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nepjol.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nepjol.info For this compound, the electron-withdrawing dinitrophenyl group would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the surface of the molecule. nepjol.info Electronegative regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while electropositive regions (blue) are susceptible to nucleophilic attack. In this compound, the nitro groups would create highly electronegative regions, while the hydrogen atoms on the piperazine ring would be more electropositive. nepjol.info
Table 3: Predicted Reactivity and Stability Parameters for this compound
Parameter
Predicted Value/Characteristic
Significance
HOMO Energy
Relatively low
Indicates moderate electron-donating ability
LUMO Energy
Low
Indicates a good electron acceptor, susceptible to nucleophilic attack
HOMO-LUMO Gap
Moderate
Suggests reasonable kinetic stability
MEP Analysis
Electronegative regions around nitro groups, electropositive regions on piperazine NH
Predicts sites for electrophilic and nucleophilic interactions
This table provides a hypothetical summary of predicted reactivity and stability parameters based on general chemical principles and findings for similar molecules. nepjol.infonepjol.info
Development as Derivatization Reagents in Advanced Analytical Techniques
The structure of this compound suggests its potential as a derivatizing agent in analytical chemistry. The 2,4-dinitrophenyl (DNP) moiety, introduced by reacting a compound with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), is a well-established functional group used to label primary and secondary amines, as well as other nucleophiles sigmaaldrich.comwikipedia.org. This process is fundamental to enhancing the detectability of analytes in various chromatographic and spectrometric methods.
The 2,4-dinitrophenyl group is known to significantly enhance the ionization efficiency of analyte molecules in mass spectrometry, thereby increasing detection sensitivity. While no specific studies document the use of this compound for this purpose, a related compound, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, is utilized as a derivatization reagent for LC-ESI-MS analysis chemimpex.com. Derivatization with DNP-containing reagents can introduce a readily ionizable site, which is crucial for analytes that exhibit poor ionization on their own. This chemical tagging strategy is a common approach to achieving lower detection limits in trace analysis nih.govmdpi.com.
The presence of a methyl group at the C-2 position of the piperazine ring makes this compound an inherently chiral molecule. This feature presents the potential for its use as a chiral derivatization reagent (CDR). In enantioselective analysis, a pure enantiomer of a CDR is reacted with a racemic mixture of an analyte to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like HPLC nih.gov.
While derivatives of 4-methylpiperazine have been developed for the enantioseparation of chiral amines nih.gov, specific applications of the 2-methylpiperazine variant as a CDR have not been reported in the available literature. However, the principle remains a significant potential application for this compound.
A racemic analyte (e.g., R/S-amine) reacts with a single enantiomer of the CDR (e.g., R-1-(2,4-Dinitrophenyl)-2-methylpiperazine).
2
Formation
Two diastereomeric products are formed: (R-analyte)-(R-CDR) and (S-analyte)-(R-CDR).
3
Separation
The diastereomers are separated on a standard achiral LC column due to their different physical properties.
| 4 | Quantification | The separated diastereomers are detected (e.g., by MS/MS), allowing for the quantification of the original enantiomers. |
Analyzing target compounds in complex biological matrices such as plasma, saliva, or tissue lysates is often challenging due to low analyte concentrations and signal suppression from matrix components nih.govnih.gov. Chemical derivatization serves as a powerful tool to overcome these issues by enhancing the analyte's signal and shifting its chromatographic retention time away from interfering matrix components. Reagents containing the 2,4-dinitrophenyl group have been successfully used to capture and detect aldehydes and other compounds in biological samples nih.gov. A derivative of a related dinitrophenyl-piperazine compound has been employed for the ultrasensitive detection of a chiral metabolite in saliva samples by LC-MS/MS nih.gov. Although no specific methods using this compound have been documented, its structure is consistent with reagents designed for such applications.
Role in Organic Synthesis and Chemical Building Blocks
Piperazine and its derivatives are fundamental building blocks in organic and medicinal chemistry. They are key components in a vast number of biologically active compounds and serve as versatile intermediates for further chemical transformations google.comchemicalbook.comresearchgate.net.
The piperazine ring is a common structural motif in many pharmaceuticals google.comresearchgate.net. This compound can be envisioned as a useful intermediate in multi-step syntheses. The dinitrophenyl group can function as a protecting group for one of the nitrogen atoms in the piperazine ring while reactions are carried out on the other nitrogen. Subsequently, the DNP group can be removed or modified. This strategic use of protecting groups is a cornerstone of modern organic synthesis. While many piperazine derivatives are used as intermediates chemicalbook.comnih.gov, specific synthetic routes employing this compound are not detailed in the reviewed literature.
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry researchgate.netnih.govresearchgate.net. This term refers to molecular frameworks that are capable of binding to a variety of biological targets, making them exceptionally useful for drug discovery. The piperazine structure offers a combination of rigidity and conformational flexibility, along with two nitrogen atoms that can be functionalized to create libraries of diverse compounds tandfonline.comspacefrontiers.org. The compound this compound represents a decorated piperazine scaffold, which could be further elaborated to construct more complex heterocyclic systems for evaluation as potential therapeutic agents. The development of novel materials with applications in photodynamics has also utilized the piperazine scaffold rsc.org.
Contributions to Materials Science and Polymer Chemistry
The dinitrophenyl group in this compound imparts significant electronic and optical characteristics, making it an attractive building block for the synthesis of advanced materials. Its integration into polymer chains can lead to the development of materials with novel functionalities.
Incorporation into Functional Polymers and Coatings
While direct studies on the incorporation of this compound into functional polymers and coatings are limited, research on analogous structures provides valuable insights into its potential in this area. For instance, studies on methacrylic polymers containing the structurally related 1-(4-nitrophenyl)piperazine have demonstrated the feasibility of creating functional polymers with this class of chromophores. These polymers are synthesized by attaching the phenylpiperazine moiety as a side chain to a polymethacrylate backbone. This approach allows for the systematic modification of the polymer's properties by altering the structure and concentration of the incorporated chromophore.
The synthesis of such polymers typically involves the initial preparation of a methacrylate monomer functionalized with the phenylpiperazine derivative, followed by polymerization. This method offers control over the molecular weight and polydispersity of the resulting polymer, which are crucial parameters for its application in coatings and thin films. The presence of the dinitrophenyl group would be expected to enhance the polymer's thermal stability and influence its surface properties, making it a candidate for specialized coating applications.
Design of Materials with Tunable Electronic or Optical Properties
The incorporation of chromophores like this compound into a polymer matrix is a promising strategy for designing materials with tunable electronic and optical properties. The dinitrophenyl moiety acts as a potent electron-accepting group, which can lead to interesting charge-transfer characteristics within the polymer.
Research on methacrylic polymers with 1-(4-nitrophenyl)piperazine side chains has shown that the optical properties of these materials are highly dependent on the chromophore's environment and its distance from the polymer backbone. nih.gov Key findings from these studies, which can be extrapolated to polymers containing this compound, include:
Refractive Index: The refractive index of the polymer films can be modulated by adjusting the spacing between the chromophore and the main polymer chain. For example, introducing an ethylene group as a spacer can alter the refractive index. nih.gov
Optical Energy Band Gap: The optical energy band gaps of these polymers are typically in a range that suggests potential for applications in photovoltaics and electrochromic devices. nih.gov For the 1-(4-nitrophenyl)piperazine-containing polymers, these values were found to be between 2.73 and 2.81 eV. nih.gov
Electrochemical Properties: Cyclic voltammetry studies of polymers with 1-(4-nitrophenyl)piperazine have revealed irreversible cathodic peaks associated with the reduction of the nitrophenyl group. nih.gov This electrochemical behavior is crucial for understanding the material's potential in electronic devices.
These findings highlight the potential to fine-tune the electronic and optical properties of polymers by strategically incorporating this compound and modifying its linkage to the polymer backbone.
Property
Observation in 1-(4-Nitrophenyl)piperazine Polymers
Potential Implication for this compound Polymers
Refractive Index
Varies with the distance of the chromophore from the polymer backbone.
Tunability of refractive index for optical coatings and devices.
Optical Band Gap
2.73 - 2.81 eV
Suitable for applications in photovoltaics and electrochromics.
Electrochemical Behavior
Irreversible reduction peak of the nitrophenyl group.
Potential for use in electronic components and sensors.
Study of Ionic High-Molecular-Weight Polymers
Currently, there is a lack of specific research on the application of this compound in the study of ionic high-molecular-weight polymers. The piperazine nitrogen atoms could potentially be quaternized to introduce positive charges, thereby creating a cationic polymer. Such materials could have applications in areas like gene delivery, water treatment, or as components of ion-exchange membranes. However, without dedicated studies, the role and potential benefits of incorporating the this compound moiety into ionic polymers remain speculative.
Antituberculosis Activity Evaluation
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. mdpi.com Piperazine-containing compounds have shown promise in this area, with some derivatives exhibiting potent antimycobacterial effects. nih.govnih.gov
While direct studies on "this compound" are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights. For instance, the dinitrophenyl moiety is a key feature in some potent antitubercular agents. A study on 3,5-dinitrophenyl-containing 1,2,4-triazoles reported excellent and selective activity against various M. tuberculosis strains, including clinically isolated MDR strains. nih.gov The most active of these compounds achieved minimum inhibitory concentrations (MICs) as low as 0.03 μM, surpassing the efficacy of several first-line anti-TB drugs. nih.gov
Furthermore, piperazine-containing benzothiazinones have demonstrated nanomolar bactericidal activity against M. tuberculosis. nih.gov One such analog, TZY-5-84, had MIC values ranging from 0.014 to 0.015 mg/L against the H37Rv strain and was also effective against drug-resistant clinical isolates. nih.gov Another study on substituted furans and pyrroles found that a derivative, 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione, showed a significant MIC of 1.6 μg/mL against the H37Rv strain. mdpi.com These findings underscore the potential of the dinitrophenyl and piperazine scaffolds in the development of new antituberculosis drugs.
Structure-activity relationship (SAR) studies on related compounds help to elucidate the chemical features crucial for antitubercular activity. In the case of 3,5-dinitrophenyl-containing 1,2,4-triazoles, the position of the 3,5-dinitrophenyl group was found to be critical for their anti-TB efficacy. nih.gov Specifically, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols showed the highest in vitro activity. nih.gov
For a series of 2,5-dimethylpyrrole derivatives, SAR studies highlighted the importance of bulky, aliphatic, and lipophilic substituents on the methyleneamine side chain at the C3 position of the pyrrole core for antimycobacterial activity. ucl.ac.uk This suggests that lipophilicity can positively influence the potency of these compounds. ucl.ac.uk In the context of "this compound," these findings suggest that the dinitrophenyl group's electronic and steric properties, combined with the substitution pattern on the piperazine ring, would be critical determinants of its anti-TB activity. The methyl group at the 2-position of the piperazine ring, for instance, could influence the compound's conformation and binding affinity to its molecular target.
The mechanism of action for many piperazine and dinitrophenyl-containing compounds against M. tuberculosis involves targeting essential cellular processes. For example, the potent 3,5-dinitrophenyl 1,2,4-triazoles were found to inhibit decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.gov Similarly, the piperazine-containing benzothiazinone, PBTZ169, also acts as a DprE1 inhibitor. nih.gov
Other potential targets for piperazine derivatives include various enzymes involved in fatty acid synthesis, such as β-ketoacyl ACP synthase I (KasA). mdpi.com Some piperazine compounds may also act as efflux pump inhibitors, thereby increasing the intracellular concentration and efficacy of other co-administered antitubercular drugs. nih.gov While the specific molecular target of "this compound" has not been identified, it is plausible that it could act on similar pathways, given its structural motifs.
Anticancer Activity Profiling
Arylpiperazine derivatives have garnered significant attention in oncology research due to their potential as scaffolds for developing novel anticancer agents. nih.govpreprints.orgnih.gov These compounds have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines. nih.govpreprints.orgnih.govnih.gove-century.usmdpi.com
Another study on novel piperazine derivatives of vindoline revealed that conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine exhibited outstanding cytotoxic activity, with GI50 values below 2 μM across almost all tested cell lines. nih.gov Phenylpiperazine derivatives of 1,2-benzothiazine have also shown cytotoxic activity comparable to the well-known anticancer drug doxorubicin. nih.govmdpi.com The following table summarizes the cytotoxic activities of some representative arylpiperazine derivatives against various cancer cell lines.
The antitumor properties of compounds like "this compound" may be attributed to several mechanisms, including the release of nitric oxide (NO) and their arylating potential.
Nitric Oxide Release: Nitric oxide is a signaling molecule with a dual role in cancer; at low concentrations, it can be pro-tumorigenic, while at high concentrations, it exhibits anticancer activity. nih.govmdpi.com High local concentrations of NO can induce nitrosative and oxidative stress, leading to cytotoxic effects in cancer cells. mdpi.comanii.org.uy NO-releasing compounds have been shown to inhibit cell proliferation, stimulate apoptosis, and sensitize cancer cells to other therapies. mdpi.comanii.org.uy The dinitrophenyl group, being an electron-withdrawing moiety, could potentially facilitate the release of nitric oxide under certain physiological conditions, contributing to the compound's cytotoxic effects. NO can cause DNA damage through the formation of reactive nitrogen species like peroxynitrite, which can lead to single-strand DNA breaks. nih.gov
Arylating Ability: The 2,4-dinitrophenyl group is a well-known electrophilic aromatic system. This electrophilicity allows it to act as an arylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This arylation can lead to the inactivation of key enzymes or disruption of DNA function, ultimately triggering apoptosis and inhibiting cancer cell growth. The ability of dinitrophenyl compounds to arylate cellular targets is a plausible mechanism for their cytotoxic action.
Antimicrobial and Antifungal Investigations
The dinitrophenylpiperazine scaffold has been explored for its potential antimicrobial and antifungal properties. Various studies have synthesized and evaluated a range of derivatives for their efficacy against pathogenic bacteria and fungi.
Derivatives of nitrophenylpiperazine have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.
A study on novel piperazine derivatives reported that compounds RL-308, RL-327, and RL-328 exhibited potent bactericidal activities. For instance, compound RL-308 showed an MIC of 2µg/ml against Methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus. ijcmas.com In another study, a series of 1-(4-nitrophenyl)piperazine derivatives were tested against several bacterial strains, with some compounds showing significant activity against M. kansasii and M. marinum with MIC values around 15 µM. nih.gov Furthermore, a novel pleuromutilin derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety displayed excellent in vitro antibacterial activity against MRSA and S. aureus, with MIC values more potent than the reference drug tiamulin. mdpi.com
Table 2: In Vitro Antibacterial Activity of Selected Nitrophenylpiperazine Derivatives (MIC)
The antifungal potential of dinitrophenylpiperazine analogs has also been a focus of research. Studies have shown that certain derivatives possess inhibitory activity against various pathogenic fungi.
For example, a series of 1-(4-nitrophenyl)piperazine derivatives were evaluated for their antifungal activity, with one compound, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, showing the highest activity against Fusarium avenaceum with an MIC of 14.2 µM. nih.gov Another study on a range of piperazine derivatives found that many of the synthesized compounds exhibited significant antifungal properties against Candida albicans and Aspergillus species, with MIC values ranging from 0.35 to 0.6 μg/mL. researchgate.net
Table 3: In Vitro Antifungal Activity of Selected Nitrophenylpiperazine Derivatives (MIC)
The challenge of antimicrobial resistance has prompted research into the potential for synergistic effects when combining dinitrophenylpiperazine derivatives with existing antimicrobial agents. While specific studies on resistance mechanisms for this compound are limited, related research on other heterocyclic compounds provides a basis for this line of inquiry.
For instance, studies on other N-arylpiperazine derivatives have demonstrated synergistic or additive effects when combined with antibiotics like gentamicin against resistant bacterial strains. researchgate.net Research on other heterocyclic compounds has also shown that combining them with antimicrobial peptides like nisin can enhance their antifungal effects against pathogens such as Aspergillus fumigatus. nih.gov These findings suggest that dinitrophenylpiperazine derivatives could potentially be used in combination therapies to combat drug-resistant infections, though further research is needed to explore these specific interactions.
Miscellaneous Biological Activities and Molecular Interactions
Beyond their cytotoxic and antimicrobial profiles, dinitrophenylpiperazine derivatives have been investigated for other biological activities, including their ability to interact with specific enzymes and receptors.
The structural features of nitrophenylpiperazine derivatives make them candidates for interacting with various biological targets, including enzymes and G-protein coupled receptors.
In the realm of enzyme inhibition, a novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. One of the compounds, featuring an indole moiety, exhibited a significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM. nih.gov
In receptor binding assays, various piperazine derivatives have shown high affinity for serotonin (B10506) receptors. For example, a series of coumarin-piperazine derivatives were synthesized and tested for their affinity for the 5-HT₁A receptor, with some compounds exhibiting Kᵢ values as low as 0.57 nM. semanticscholar.org Other studies have identified piperazine derivatives with high affinity for both the histamine H₃ receptor and the sigma-1 receptor, with Kᵢ values in the nanomolar range. nih.gov These findings highlight the versatility of the piperazine scaffold in designing ligands for specific biological targets.
Table 4: Enzyme Inhibition and Receptor Binding Data for Selected Piperazine Derivatives
Role as a Privileged Scaffold in Exploring New Biological Targets
The piperazine ring is a fundamental structural motif in medicinal chemistry, widely recognized as a "privileged scaffold". nih.gov Its prevalence in numerous drugs across various therapeutic areas is due to its unique physicochemical properties, including its typical basicity, high aqueous solubility, and versatile chemical reactivity. nih.gov The piperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often serving as a linker or a core structure to orient pharmacophoric groups for optimal interaction with biological targets. nih.govmdpi.com
The incorporation of a 2,4-dinitrophenyl group onto the piperazine scaffold, as seen in this compound, introduces distinct electronic features. The dinitrophenyl unit is a potent electron-withdrawing group, which can substantially alter the electronic properties and reactivity of the entire molecule. nepjol.info This modification can be leveraged in drug design to fine-tune interactions with target proteins or to develop probes for biochemical assays. The combination of the versatile piperazine scaffold with the electronically active dinitrophenyl group creates a molecule with potential for exploring a wide array of biological targets, from enzyme inhibition to receptor binding. chemimpex.com Derivatives of piperazine have been synthesized and investigated for a range of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com The inherent structural and electronic diversity offered by such scaffolds makes them valuable tools in the discovery of novel therapeutics. mdpi.comnih.gov
Table 1: Attributes of the Piperazine Scaffold in Drug Discovery
Feature
Description
Reference
Structural Versatility
Acts as a flexible linker or a rigid core to position functional groups.
| Biological Activity | Present in a wide range of FDA-approved drugs for diverse therapeutic applications. | nih.govmdpi.com |
Potential in Agrochemical Development (e.g., Pesticidal and Herbicidal Applications)
The structural components of this compound suggest potential applications in the agrochemical sector. The dinitrophenyl moiety is a feature of certain bioactive molecules with pesticidal properties. For instance, the related compound 2,4-dinitrophenol (B41442) (DNP) has been historically used as a pesticide. While chemically distinct, the shared dinitrophenyl group points to a potential mechanism of action related to disrupting cellular energy processes. Furthermore, research into related structures, such as 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, has included exploration of their potential use as pesticides or herbicides. chemimpex.com
A study on a different dinitrophenyl-containing compound, 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, demonstrated significant herbicidal activity. This compound was highly effective against several common weeds, in some cases showing superior or comparable efficacy to the commercial herbicide glyphosate. nih.gov The findings highlight the potential of the dinitrophenyl group in designing new herbicidal agents. nih.gov The development of new herbicides is critical in agriculture to manage weed competition and prevent crop yield losses, which can be substantial without effective weed control. mdpi.com The combination of different herbicide classes is also a common strategy to enhance efficacy and manage resistance. nih.gov
Table 2: Herbicidal Efficacy of a Dinitrophenyl-Containing Compound vs. Glyphosate
Both the 2,4-dinitrophenyl and the piperazine moieties have been independently investigated for their effects on the central nervous system, suggesting that this compound could be a candidate for neuroprotection studies.
The compound 2,4-dinitrophenol (DNP), which constitutes a core part of the title molecule, has been shown to exert neuroprotective effects in an acute mouse model of Parkinson's disease. nih.gov Research indicates that low concentrations of DNP can protect dopaminergic neurons from neurotoxin-induced degeneration. nih.gov The proposed mechanism involves the maintenance of mitochondrial membrane potential and the activation of adaptive stress responses, such as the nuclear translocation of Nrf2, a key regulator of antioxidant defenses. nih.gov Mitochondrial dysfunction is a well-established factor in the pathology of several neurodegenerative diseases, making mitochondrial modulators a key area of research. nih.gov
Furthermore, the piperazine ring is a core component of many centrally acting agents. researchgate.net Piperine, an alkaloid containing a related piperidine ring, has demonstrated protective effects on dopaminergic neurons in a Parkinson's disease model through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov Other research has shown that agonists for dopamine receptors, which sometimes feature a piperazine structure, can be effective in protecting against neurodegeneration in preclinical models. researchgate.net These lines of evidence suggest that a compound combining a dinitrophenyl group with a piperazine ring may exhibit neuroprotective properties by potentially acting on multiple relevant pathways, including mitochondrial function and neuroinflammation.
Table 3: Summary of In Vitro and In Vivo Neuroprotective Findings for 2,4-Dinitrophenol (DNP)
Vii. Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The role of artificial intelligence (AI) and machine learning (ML) is rapidly expanding in the chemical and pharmaceutical sciences, offering powerful tools to accelerate discovery and optimization processes. nih.gov For 1-(2,4-Dinitrophenyl)-2-methylpiperazine, AI/ML could be leveraged to overcome the time-consuming and costly nature of traditional research. nih.gov
De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), could design novel analogues of this compound with enhanced properties. nih.gov
Property Prediction: Advanced ML algorithms can predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, efficacy, and potential off-target effects of the compound and its derivatives, thereby reducing development costs. nih.gov
Interaction Discovery: Algorithms like Signed Iterative Random Forest (SiRF) can be employed to identify potential synergistic or antagonistic interactions with other molecules or biological targets, which is crucial for developing combination therapies or understanding complex biological responses. nih.gov
Target Identification: AI can analyze vast biological datasets to identify and validate new potential protein targets for this compound, potentially repurposing it for new therapeutic areas. youtube.com
Table 1: Potential Applications of AI/ML in this compound Research
Early-stage filtering of derivatives with unfavorable profiles.
Generative Adversarial Networks (GANs)
Design of novel derivatives with optimized binding affinity. nih.gov
Generation of a virtual library of potent and specific analogues.
Signed Iterative Random Forest (SiRF)
Identification of synergistic interactions with known drugs. nih.gov
Discovery of novel combination therapies for complex diseases.
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
Understanding the precise mechanism of action of this compound at a molecular level is critical for its development. Time-resolved spectroscopy techniques, which can monitor chemical and biological processes on femtosecond to second timescales, offer a window into these dynamics. Future studies could employ methods like transient absorption spectroscopy and time-resolved fluorescence to investigate the compound's interaction with biological targets. These studies could elucidate the kinetics of binding, conformational changes in the target protein upon binding, and the formation of transient intermediates that are invisible to conventional steady-state methods.
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
The synthesis of piperazine (B1678402) derivatives often involves multi-step processes that may generate significant waste. eurekaselect.com Future research must focus on developing novel synthetic routes to this compound that are not only efficient but also adhere to the principles of green chemistry, particularly atom economy. One promising avenue is the replacement of hazardous reagents, such as alkyl halides, with more benign alternatives like alcohols for the N-alkylation steps. eurekaselect.com Another approach involves catalytic C-H activation to directly functionalize the piperazine or dinitrophenyl rings, thereby reducing the number of synthetic steps and the need for protecting groups. The development of one-pot syntheses or flow chemistry processes could also significantly improve the efficiency and scalability of production.
Table 2: Comparison of Hypothetical Synthetic Approaches
Palladium-catalyzed cross-coupling or C-H activation
Development of Targeted Chemical Probes and Biosensors
The unique structure of this compound, particularly the dinitrophenyl moiety, makes it an interesting scaffold for the development of chemical probes and biosensors. pitt.edu The dinitrophenyl group is a well-known hapten and can be recognized by specific antibodies, a principle that could be exploited in immunoassays.
Future work could focus on:
Fluorescent Probes: Attaching a fluorophore to the piperazine ring could create a "turn-on" or "turn-off" fluorescent probe for detecting specific enzymes or metal ions. nih.gov The binding event would alter the electronic environment of the fluorophore, leading to a change in its emission.
Electrochemical Biosensors: The compound could be immobilized on an electrode surface to create a biosensor. mdpi.com For instance, if the compound binds to a specific analyte, it could trigger a measurable change in current or impedance, allowing for sensitive detection. mdpi.com
Affinity-Based Probes: The molecule could be functionalized with a reactive group to create an affinity-based probe that covalently labels its biological target, facilitating target identification and validation.
Uncovering Unexplored Biological Pathways and Therapeutic Potentials
The piperazine scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse activities. researchgate.net While the specific biological profile of this compound is not extensively documented, related phenylpiperazine and dinitrophenyl compounds provide clues to its potential. Phenylpiperazine derivatives have shown promise as anticancer agents, potentially by acting as topoisomerase II inhibitors and binding to the minor groove of DNA. nih.gov Other piperazine-containing molecules exhibit a wide range of central nervous system (CNS) activities, modulating neurotransmitter systems like serotonin (B10506) and dopamine. researchgate.net
Future research should systematically screen this compound against a broad panel of biological targets to uncover new therapeutic potentials. Areas of interest could include:
Oncology: Investigating its activity against various cancer cell lines and its mechanism of action, such as the inhibition of kinases or effects on DNA repair pathways. researchgate.netnih.gov
Neuroscience: Evaluating its potential to modulate CNS receptors and its utility in models of psychiatric or neurodegenerative disorders. researchgate.netnih.gov
Infectious Diseases: Screening for antimicrobial or antiviral activity, as the piperazine core is present in several anti-infective agents.
Table 3: Potential Therapeutic Areas Based on Related Compound Activity
Related Compound Class
Known Biological Activity
Potential Therapeutic Area for this compound
Phenylpiperazine derivatives
Anticancer activity, Topoisomerase II inhibition nih.gov
Sustainable Synthesis and Green Chemistry Approaches
Beyond atom economy, a broader green chemistry approach to the synthesis of this compound is a critical future direction. This involves a holistic assessment of the entire synthetic process to minimize its environmental impact. rsc.org Key principles to be integrated include the use of renewable feedstocks, the selection of safer solvents (or solvent-free conditions), energy efficiency, and the design of biodegradable products. The development of a "Green Scorecard" or the use of metrics like the Green Aspiration Level could help quantify the sustainability of different synthetic routes, guiding researchers toward the most environmentally benign methods. rsc.org This approach not only reduces the environmental footprint but also aligns with the growing demand for sustainable practices in the chemical industry.
Q & A
How can researchers optimize the synthesis of 1-(2,4-Dinitrophenyl)-2-methylpiperazine to achieve higher yields?
Basic Research Question
Synthesis optimization requires careful control of reaction conditions and purification steps. Key strategies include:
Acid-Catalyzed Hydrolysis : Using trifluoroacetic acid or similar catalysts to hydrolyze intermediates like diaziridines or hydrazines, as demonstrated in the conversion of precursors to 1-(2,4-dinitrophenyl) derivatives .
Stepwise Functionalization : Introducing the dinitrophenyl group via condensation reactions with 2,4-dinitrophenylhydrazine under reflux conditions in ethanol, followed by recrystallization for purity .
Purification : Chromatography (normal phase or HPLC) or recrystallization from ethanol/acetonitrile to isolate high-purity crystalline forms .
What spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Basic Research Question
A multi-technique approach is critical for structural validation:
Technique
Application
Example Evidence
NMR
Confirms piperazine ring substitution patterns and dinitrophenyl connectivity
IR Spectroscopy
Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹)
Mass Spectrometry
Validates molecular weight and fragmentation patterns
Elemental Analysis
Ensures ±0.4% accuracy for C, H, N composition
How should researchers screen the biological activity of this compound?
Basic Research Question
Methodological steps include:
Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi, comparing results to structural analogs like sulfonylpiperazines .
Anti-inflammatory Screening : COX-2 inhibition assays or TNF-α modulation studies in cell lines, leveraging the nitrophenyl group’s electron-withdrawing effects .
Dose-Response Curves : Establish IC₅₀ values using standardized protocols (e.g., MTT assays for cytotoxicity) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions often arise from structural analogs or experimental variables. Mitigation strategies:
Structural Comparison : Differentiate activity between 2-methylpiperazine derivatives and other piperazine sulfonamides or hydrazines .
Standardized Assays : Control variables like solvent (DMSO vs. water), cell line specificity, and incubation time .
Meta-Analysis : Cross-reference PubChem BioAssay data and prioritize studies with >95% purity and validated protocols .
What strategies enhance the pharmacological properties of this compound through structural modification?
Advanced Research Question
Targeted modifications include:
Electron-Withdrawing Substituents : Introduce sulfonyl or methoxy groups to the phenyl ring to modulate reactivity and bioavailability .
Piperazine Ring Functionalization : Replace methyl groups with bulkier substituents (e.g., adamantyl) to improve target binding .
Hybrid Molecules : Conjugate with pyridine or furan moieties to explore synergistic effects in antimicrobial or anticancer activity .
How do researchers investigate the interaction mechanisms of this compound with biological targets?
Advanced Research Question
Mechanistic studies involve:
Molecular Docking : Use software (e.g., AutoDock) to predict binding affinity with enzymes like COX-2 or bacterial topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.